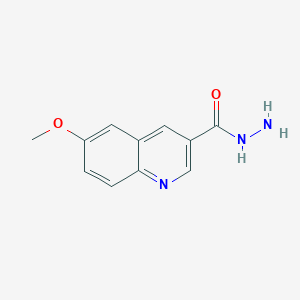
3,3-Dichloro-2-(2,4-dichlorophenyl)oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-2-(2,4-dichlorophenyl)oxirane-2-carboxamide is a chemical compound with the molecular formula C9H5Cl4NO2 and a molecular weight of 300.95 . This compound is characterized by the presence of a dichlorophenyl group and an oxirane ring, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
The synthesis of 3,3-Dichloro-2-(2,4-dichlorophenyl)oxirane-2-carboxamide involves several steps. One common method includes the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the amide. Finally, the oxirane ring is introduced through an epoxidation reaction using a suitable oxidizing agent .
Analyse Des Réactions Chimiques
3,3-Dichloro-2-(2,4-dichlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3-Dichloro-2-(2,4-dichlorophenyl)oxirane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-2-(2,4-dichlorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is the basis for its potential biological activities, including enzyme inhibition and antimicrobial effects .
Comparaison Avec Des Composés Similaires
3,3-Dichloro-2-(2,4-dichlorophenyl)oxirane-2-carboxamide can be compared with similar compounds such as:
2-(2,4-Dichlorophenyl)oxirane: This compound shares the dichlorophenyl and oxirane groups but lacks the carboxamide functionality.
3,4-Dichlorophenethylamine: While structurally different, this compound also contains dichlorophenyl groups and is used in similar research applications.
The uniqueness of this compound lies in its combination of the oxirane ring and carboxamide group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
24119-95-7 |
|---|---|
Formule moléculaire |
C9H5Cl4NO2 |
Poids moléculaire |
300.9 g/mol |
Nom IUPAC |
3,3-dichloro-2-(2,4-dichlorophenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C9H5Cl4NO2/c10-4-1-2-5(6(11)3-4)8(7(14)15)9(12,13)16-8/h1-3H,(H2,14,15) |
Clé InChI |
KICUGLVMRAJYPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2(C(O2)(Cl)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)




![Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13744374.png)



![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)


